molecular formula C19H16FN3O B2494384 5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009243-72-4

5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No. B2494384
CAS RN: 1009243-72-4
M. Wt: 321.355
InChI Key: DMHTXJVOEFWBJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related structures often involves cyclization reactions in polar solvents, with the formation of complex rings such as tetrahydrofuran from pyrroloquinoline precursors. The synthesis pathway can be accelerated by lithium bromide, suggesting a potential route for the synthesis of our compound of interest through analogous intramolecular attacks and ring closures (Verboom et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing the precise arrangement of atoms within the molecule. For instance, derivatives of pyrroloquinoline show complex hydrogen bonding patterns forming a three-dimensional network, indicative of the structural characteristics that might be expected in our compound (Wang et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar structures often include intramolecular attacks leading to ring formations. The presence of functional groups such as nitrile and fluorobenzyl moieties would influence the reactivity, suggesting that our compound may undergo reactions typical for nitrile-containing molecules, including nucleophilic substitution and addition reactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are often closely tied to the molecular structure. For example, the disordered fluorine atoms in related compounds suggest potential polymorphism, which could affect the physical properties of our compound (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from spectroscopic and quantum chemical studies on similar compounds. Density Functional Theory (DFT) calculations provide insights into the electronic structure, which is crucial for understanding the chemical behavior and reactivity of such complex molecules (Wazzan et al., 2016).

Scientific Research Applications

Role in Feeding and Drug Abuse Mechanisms

This compound's relevance is highlighted in the context of orexins (OX) and their receptors (OXR), which modulate feeding, arousal, stress, and drug abuse. In particular, OX1R mechanisms are implicated in binge eating (BE) models in female rats. Compounds targeting OX1R, such as GSK1059865 and SB-649868, significantly reduced binge eating for highly palatable food without affecting standard food pellet intake, pointing to the potential role of this compound in addressing compulsive eating disorders (Piccoli et al., 2012).

Influence on Drug-metabolizing Enzymes

The compound's interaction with drug-metabolizing enzymes, particularly in the context of 5-Fluorouracil (5-FU), a widely used antineoplastic agent, is also noteworthy. It's shown that continuous exposure to 5-FU leads to a decrease in the activities of drug-metabolizing enzymes in the intestinal mucosa by decreasing their enzyme protein contents. This has significant implications for the plasma concentrations of orally administered drugs and highlights the potential of this compound in modulating drug efficacy and toxicity (Yoshisue et al., 2001).

Anti-inflammatory and Analgesic Activities

This compound and its derivatives are noted for their anti-inflammatory and analgesic activities, as seen in animal models. The synthesis of specific derivatives like 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their subsequent evaluation revealed potency comparable to indomethacin in acute and chronic animal models, underlining the potential of this compound in pain management and inflammation control (Muchowski et al., 1985).

Antinociceptive Properties

The antinociceptive properties of this compound are also emphasized, with specific derivatives evaluated in mice using the abdominal constriction test. Molecular modeling studies supplemented this evaluation, correlating the electrostatic and ionization potentials with the antinociceptive activity, and highlighting compounds with positive ionization potentials as the best analgesic drugs in the series (Dos Anjos et al., 2012).

Mechanism of Action

The mechanism of action of quinoxalines can vary widely depending on their structure and the biological target. For instance, some quinoxaline derivatives have been found to inhibit certain kinases, which are associated with the proliferation and differentiation of cells .

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-15-5-2-1-4-14(15)12-23-18-10-13(11-21)7-8-16(18)22-9-3-6-17(22)19(23)24/h1-2,4-5,7-8,10,17H,3,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTXJVOEFWBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

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